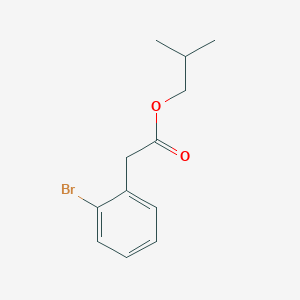

Isobutyl 2-(2-bromophenyl)acetate

Description

Isobutyl 2-(2-bromophenyl)acetate is an organic ester compound characterized by an isobutyl ester group attached to a 2-(2-bromophenyl)acetic acid backbone. Its molecular structure comprises a brominated aromatic ring at the ortho position, a methylene bridge (-CH₂-), and an isobutyloxy carbonyl group (O-CO-OCH₂CH(CH₃)₂). This compound is structurally significant due to the electron-withdrawing bromine substituent, which influences its reactivity and physical properties, such as polarity and stability .

The brominated aromatic moiety enhances electrophilic substitution resistance, making the compound useful in pharmaceutical intermediates or agrochemical precursors.

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

2-methylpropyl 2-(2-bromophenyl)acetate |

InChI |

InChI=1S/C12H15BrO2/c1-9(2)8-15-12(14)7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

YFTOLOMOMGNTRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)CC1=CC=CC=C1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Isobutyl 2-(2-bromophenyl)acetate belongs to a family of brominated phenylacetate esters. Below is a comparative analysis with structurally related compounds:

Key Differences:

Ester Group Impact :

- Isobutyl esters (e.g., this compound) exhibit higher hydrophobicity and lower volatility compared to ethyl or methyl esters due to branched alkyl chains .

- Methyl esters (e.g., Methyl 2-(2-bromophenyl)acetate) are more volatile and often used in reactions requiring mild conditions .

Substituent Effects :

- Bromine at the ortho position (as in this compound) increases steric hindrance and reduces reactivity in nucleophilic substitutions compared to para-substituted analogs (e.g., methyl 2-bromo-2-(4-bromophenyl)acetate) .

- Methoxy groups (e.g., Ethyl 2-bromo-2-(2-methoxyphenyl)acetate) enhance solubility in polar solvents, facilitating use in chiral syntheses .

Applications: Phenoxyacetate derivatives (e.g., Isobutyl 2,4-dichlorophenoxyacetate) are primarily herbicidal, whereas phenylacetates (e.g., this compound) are more common in pharmaceuticals due to their aromatic stability .

Research Findings and Industrial Relevance

Synthetic Utility :

- Methyl 2-(2-bromophenyl)acetate is synthesized via acid-catalyzed esterification with 95% yield, suggesting efficient scalability for industrial use .

- Ethyl 2-bromophenylacetate’s commercial availability (PubChem CID: 2780092) highlights its role as a versatile intermediate in cross-coupling reactions .

Comparative Volatility :

- Isobutyl acetate, a simpler analog, has a boiling point of 117°C, whereas ethyl and methyl esters of brominated phenylacetates are expected to have lower boiling points due to reduced molecular weight .

Biological Interactions: In fermentation studies, isobutyl alcohol (a precursor to isobutyl esters) shows synergistic production with Saccharomyces cerevisiae, hinting at biotechnological routes for ester synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.